Tomopenem: A Comprehensive Technical Guide to its Antibacterial Spectrum of Activity
Tomopenem: A Comprehensive Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomopenem (formerly CS-023) is a novel 1β-methylcarbapenem, a class of β-lactam antibiotics known for their broad spectrum of activity.[1][2] This technical guide provides an in-depth analysis of the antibacterial spectrum of Tomopenem, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant resistance pathways. Tomopenem has demonstrated potent in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high affinity for essential penicillin-binding proteins (PBPs).[4][5][6]
Quantitative Antibacterial Activity
The in vitro activity of Tomopenem has been extensively evaluated against a diverse panel of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its potency.
Gram-Positive Bacteria
Tomopenem exhibits significant activity against a variety of Gram-positive organisms, including methicillin-resistant staphylococci.
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 60 | 4 | 8 |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | Not Specified | 0.12 | 0.12 - 0.25 |
Data compiled from European clinical isolates.[2]
Gram-Negative Bacteria
Tomopenem demonstrates potent activity against clinically important Gram-negative pathogens, including Pseudomonas aeruginosa.
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 138 | Not Specified | 4 |
Data compiled from European clinical isolates.[2]
Anaerobic Bacteria
Tomopenem shows broad and potent activity against a wide range of anaerobic bacteria, comparable to other carbapenems like meropenem and doripenem.[7]
| Organism Group | No. of Clinical Isolates | MIC90 Range (µg/mL) |
| Various Anaerobic Bacteria | 293 | 0.06 - 4 |
This study included 63 different reference species of anaerobic bacteria.[7]
Detailed Experimental Protocols
The determination of Tomopenem's antibacterial activity primarily relies on standardized antimicrobial susceptibility testing methods. The following protocol is a generalized representation based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution.[8][9][10][11][12][13][14]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
1. Preparation of Antimicrobial Agent Dilutions:
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A stock solution of Tomopenem is prepared in a suitable solvent.
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Serial twofold dilutions of Tomopenem are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microdilution plate.
2. Inoculum Preparation:
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The bacterial isolate to be tested is grown on an appropriate agar medium to obtain isolated colonies.
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Several colonies are used to inoculate a saline or broth solution.
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The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
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The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
3. Inoculation and Incubation:
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Each well of a 96-well microdilution plate, containing the serially diluted Tomopenem, is inoculated with the prepared bacterial suspension.
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A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
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The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
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Following incubation, the plates are examined for visible bacterial growth (turbidity).
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The MIC is recorded as the lowest concentration of Tomopenem at which there is no visible growth.
5. Quality Control:
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Reference bacterial strains with known MIC values for Tomopenem (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™) are tested concurrently to ensure the accuracy and reproducibility of the results.
Visualizations
Experimental Workflow: Broth Microdilution for MIC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Potent In Vitro Activity of Tomopenem (CS-023) against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamic Activity of Tomopenem (formerly CS-023) against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound | AntibioticDB [antibioticdb.com]
- 5. Affinity of Tomopenem (CS-023) for penicillin-binding proteins in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity of Tomopenem (CS-023) for Penicillin-Binding Proteins in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Tomopenem (CS-023/RO4908463) against Anaerobic Bacteria [scite.ai]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. dokumen.pub [dokumen.pub]
- 12. captodayonline.com [captodayonline.com]
- 13. repub.eur.nl [repub.eur.nl]
- 14. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
